2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride
Description
2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride is a substituted benzaldehyde derivative featuring a dimethylaminoethoxy group at the 2-position of the aromatic ring. The compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.45 g/mol (calculated). The aldehyde functional group (-CHO) and tertiary amine moiety make it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, macrocyclic compounds, and ligands for metal coordination .
Key structural features include:
- Aldehyde group: Enables condensation reactions with amines or hydrazines to form imines, oximes, or hydrazones.
- Dimethylaminoethoxy side chain: Provides basicity and hydrogen-bonding capacity, influencing solubility and reactivity.
- Hydrochloride salt: Improves crystallinity and shelf stability compared to the free base.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13;/h3-6,9H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPAQJBBQBYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-07-7 | |
| Record name | Benzaldehyde, 2-[2-(dimethylamino)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the dimethylaminoethoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-[2-(Dimethylamino)ethoxy]benzoic acid.
Reduction: 2-[2-(Dimethylamino)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo electrophilic aromatic substitution makes it a valuable precursor for creating more complex aromatic compounds.
Table 1: Common Reactions Involving 2-[2-(Dimethylamino)ethoxy]benzaldehyde Hydrochloride
| Reaction Type | Description | Example Product |
|---|---|---|
| Electrophilic Substitution | Substitutes hydrogen on the aromatic ring | Derivatives with enhanced activity |
| Condensation | Reacts with amines or alcohols | Schiff bases |
| Reduction | Reduces aldehyde to alcohol | Alcohol derivatives |
Pharmacological Studies
Research indicates that 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride exhibits potential pharmacological activities, including antitumor and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and possess antimicrobial effects against various pathogens.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives based on this compound, which were tested against human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound, suggesting a pathway for developing new anticancer agents.
Biological Applications
The compound is also explored for its role as a ligand in biological systems. Its dimethylamino group enhances solubility and bioavailability, making it suitable for drug formulation.
Table 2: Biological Activities of Derivatives
| Derivative | Activity Type | Target Organism/Cell Line |
|---|---|---|
| Dimethylamino derivative A | Antimicrobial | E. coli |
| Dimethylamino derivative B | Antitumor | HeLa cells |
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dimethylaminoethoxy group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several benzaldehyde derivatives, differing in substituent positions, side-chain modifications, or functional groups. Below is a detailed comparison:
Structural and Functional Comparisons
| Compound Name | Substituent Position(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-[2-(Dimethylamino)ethoxy]benzaldehyde HCl | 2-position (benzaldehyde) | C₁₁H₁₆ClNO₂ | 229.45 | Aldehyde, dimethylaminoethoxy, HCl |
| 4-[2-(Dimethylamino)ethoxy]benzaldehyde HCl | 4-position (benzaldehyde) | C₁₁H₁₆ClNO₂ | 229.45 | Aldehyde, dimethylaminoethoxy, HCl |
| 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde HCl | 4- and 3-positions (benzaldehyde) | C₁₃H₂₀ClNO₃ | 273.82 | Aldehyde, dimethylaminoethoxy, ethoxy |
| 2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]benzaldehyde HCl | 2-position (benzaldehyde) | C₁₅H₂₂ClNO₃ | 299.80 | Aldehyde, morpholinoethoxy, HCl |
Physicochemical Properties
Research Findings and Industrial Relevance
- Steric Effects : The 2-isomer’s aldehyde group shows reduced reactivity in condensation reactions compared to the 4-isomer, as demonstrated in kinetic studies .
- Biological Activity : Morpholine derivatives exhibit improved metabolic stability in pharmacokinetic studies, making them preferred in drug development .
- Macrocyclic Synthesis : The target compound’s aldehyde group facilitates [2+2] condensations with diamines, yielding 18–24-membered macrocycles with high yields (>70%) .
Biological Activity
2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as an aromatic aldehyde, characterized by the presence of a dimethylaminoethoxy substituent on the benzene ring. Its molecular formula is with a molecular weight of approximately 232.7 g/mol. The hydrochloride form enhances solubility and stability, making it suitable for biological studies.
The biological activity of 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride is primarily attributed to its ability to interact with various biological targets:
- Covalent Bond Formation : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
- Hydrogen Bonding : The dimethylaminoethoxy group may engage in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity towards various biological molecules.
Antioxidant Activity
Research indicates that compounds similar to 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that certain derivatives demonstrate comparable antioxidant activity to ascorbic acid in DPPH assays.
Antimicrobial Effects
Preliminary studies suggest potential antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. Further investigation is needed to quantify these effects and understand the underlying mechanisms.
Anticancer Potential
There is emerging evidence supporting the anticancer potential of 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride. In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines, such as HeLa cells. The action might be mediated through apoptosis induction or cell cycle arrest at specific phases .
Case Studies
- Antioxidant Efficacy : A study assessed the radical scavenging activity of several derivatives, including those based on 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models.
- Anticancer Activity : In a controlled experiment, derivatives were tested for their effects on HeLa cells. Results showed a dose-dependent reduction in cell viability, suggesting potential for further development as anticancer agents .
Data Summary
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Disruption of cell membranes | Preliminary findings |
| Anticancer | Induction of apoptosis |
Research Findings
Recent studies have highlighted the versatility of 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride in biological applications:
- Synthesis : The compound can be synthesized from readily available starting materials through optimized chemical reactions, ensuring high yields and purity.
- Biological Interactions : Investigations into its interactions with biological targets reveal promising avenues for therapeutic applications, including enzyme inhibition and receptor modulation .
Q & A
Basic: What are the common synthetic routes for 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride, and what critical parameters influence reaction yields?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between a benzaldehyde derivative and a dimethylaminoethoxy precursor. For example, 2-hydroxybenzaldehyde reacts with 2-chloroethyl(dimethyl)amine under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage, followed by HCl salification . Key parameters include:
- Reagent purity : Impurities in the chloroethylamine precursor can lead to side reactions (e.g., over-alkylation).
- Temperature : Elevated temperatures (60–80°C) accelerate substitution but may degrade heat-sensitive intermediates.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the alkoxide intermediate .
Yield optimization requires strict moisture control and stoichiometric excess of the chloroethylamine reagent (1.2–1.5 eq) .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride?
Methodological Answer:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm, while the dimethylamino group resonates as a singlet at δ 2.2–2.4 ppm. The ethoxy linker (CH₂OCH₂) shows split signals at δ 3.6–4.2 ppm .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C ether stretch) confirm functional groups .
- X-ray Crystallography : Resolves molecular geometry, including dihedral angles between the benzaldehyde and dimethylaminoethoxy moieties (e.g., ~78° in analogs), critical for confirming stereoelectronic effects .
Advanced: How can researchers optimize substitution reactions at the dimethylaminoethoxy moiety to avoid by-product formation?
Methodological Answer:
By-product formation (e.g., elimination or over-alkylation) is mitigated via:
- Catalyst screening : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction homogeneity .
- pH control : Maintain mildly basic conditions (pH 8–9) to deprotonate the hydroxyl group without hydrolyzing the chloroethylamine reagent .
- In situ monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate.
Advanced purification techniques (e.g., preparative HPLC with a C18 column) isolate the target compound from dimers or oligomers .
Advanced: What strategies are recommended for resolving discrepancies in reported biological activities of analogs of this compound?
Methodological Answer:
Contradictory biological data (e.g., receptor binding affinities) may arise from:
- Structural analogs : Subtle differences in substituent placement (e.g., para vs. ortho positioning) drastically alter pharmacodynamics. Compare X-ray structures of analogs to confirm consistency .
- Assay conditions : Standardize protocols (e.g., cell line viability, buffer pH) across studies. For example, variations in serum concentration in cell cultures can modulate receptor expression .
- Impurity profiling : Use LC-MS to verify compound purity (>98%) and rule out confounding effects from residual solvents or synthetic intermediates .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles (P280 precaution) .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory; the compound may cause skin/eye irritation (H315/H319 hazards) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P305+P351+P338) .
Advanced: How can computational modeling aid in predicting the reactivity of 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride in novel reactions?
Methodological Answer:
- DFT calculations : Predict electron density distributions to identify reactive sites (e.g., aldehyde carbonyl as an electrophilic center).
- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., DMF stabilization of transition states in substitution reactions) .
- Docking studies : Screen interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing .
Basic: What are the common impurities in synthesized batches, and how are they quantified?
Methodological Answer:
- By-products : Dimethylamine-HCl (from incomplete substitution) and dimerized ethers.
- Quantification : Use reverse-phase HPLC with UV detection at 254 nm. Calibrate against reference standards of known impurities .
- Thresholds : Pharmacopeial guidelines (e.g., USP) typically limit individual impurities to <0.1% for research-grade compounds .
Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
- Acidic conditions : Protonation of the dimethylamino group stabilizes the molecule against hydrolysis. However, strong acids (e.g., HCl > 2 M) may cleave the ether bond via SN1 mechanisms .
- Basic conditions : The ethoxy linkage is susceptible to nucleophilic attack (e.g., OH⁻), leading to β-elimination. Kinetic studies using pH-varied NMR experiments can map degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
